molecular formula C8H7BrN2 B1525365 3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-48-1

3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1525365
M. Wt: 211.06 g/mol
InChI Key: YEUOKOWDEGDZFE-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Scientific Research Applications

Application in Biomarker Research

The compound 3-Bromo-7-Methyl-1H-Pyrrolo[3,2-b]pyridine has implications in biomarker research. One study demonstrated the formation of 1,2:3,4-diepoxybutane-specific hemoglobin adducts in 1,3-Butadiene exposed workers, indicating a potential biomarker for exposure to this compound. This study highlights the use of 3-Bromo-7-Methyl-1H-Pyrrolo[3,2-b]pyridine-related compounds in evaluating occupational exposure and environmental sources of industrial chemicals like 1,3-Butadiene (Boysen et al., 2012).

Role in Cell Kinetics and Therapy Evaluation

Another study explored the use of bromodeoxyuridine (a pyrimidine analogue similar in structure to 3-Bromo-7-Methyl-1H-Pyrrolo[3,2-b]pyridine) in evaluating cell kinetics in human malignancies. This method could be used for kinetic studies in clinical trials aimed at evaluating the prognostic relevance of proliferative parameters and for planning radio- and/or chemotherapy (Riccardi et al., 1988).

Environmental Exposure and Health Risks

The compound is also relevant in studying environmental exposure and health risks. A study investigating the exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children involved similar compounds. This study underlines the importance of understanding the extent of environmental exposure in the general population, especially in young children, for developing public health policies (Babina et al., 2012).

Drug Metabolism and Pharmacokinetics

A study on the metabolism and disposition of BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, provides insights into the pharmacokinetics and drug metabolism pathways that could be relevant for compounds like 3-Bromo-7-Methyl-1H-Pyrrolo[3,2-b]pyridine. The study discusses the extensive metabolism and multiple metabolic pathways in humans, crucial for understanding drug action and safety (Christopher et al., 2010).

properties

IUPAC Name

3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUOKOWDEGDZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265925
Record name 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine

CAS RN

1190312-48-1
Record name 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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